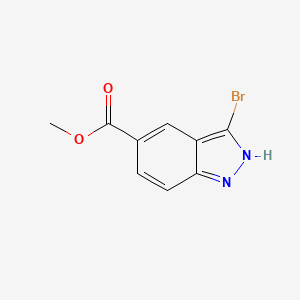

Methyl 3-Bromo-1H-indazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-bromo-2H-indazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-3-7-6(4-5)8(10)12-11-7/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPZKKWEBQAHAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(NN=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672254 | |

| Record name | Methyl 3-bromo-2H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086391-06-1 | |

| Record name | Methyl 3-bromo-2H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-bromo-1H-indazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of 1H-indazole-5-carboxylic acid or Methyl 1H-indazole-5-carboxylate

- Reagents: N-bromosuccinimide (NBS) is commonly employed as the brominating agent.

- Catalysts: Acetic acid or other acidic catalysts facilitate the electrophilic bromination.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are typically used.

- Conditions: The reaction is carried out under controlled temperature (0 °C to room temperature) to ensure regioselectivity at the 3-position.

This step introduces the bromine atom specifically at the 3-position on the indazole ring, avoiding substitution at other positions due to the electronic and steric environment of the molecule.

Esterification (if starting from carboxylic acid)

- Reagents: Methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid).

- Conditions: Reflux conditions are applied to convert the carboxylic acid to the methyl ester.

Alternatively, starting directly from methyl 1H-indazole-5-carboxylate simplifies the process by eliminating this step.

Reaction Scheme Summary

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1H-indazole-5-carboxylic acid or methyl ester | NBS, Acetic acid, DMF, 0 °C to RT | Methyl 3-bromo-1H-indazole-5-carboxylate | 70–85% | Regioselective bromination at 3-position |

| 2 | (If starting from acid) | Methanol, Acid catalyst, Reflux | Methyl ester derivative | 80–90% | Esterification step |

Alternative Synthetic Routes and Improvements

- Continuous Flow Synthesis: Industrial methods may employ continuous flow reactors to improve reaction control, yield, and scalability.

- Use of Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) or sulfolane improve the bromination efficiency and selectivity.

- Catalyst Optimization: Acid catalysts like acetic acid are preferred for mild conditions; stronger acids or Lewis acids can be used to accelerate the reaction but may reduce selectivity.

Related Research and Mechanistic Insights

- The bromination mechanism involves electrophilic aromatic substitution where the bromonium ion generated from NBS attacks the electron-rich 3-position on the indazole ring.

- The presence of the carboxylate group at the 5-position directs the bromination regioselectively due to electronic effects.

- Esterification proceeds via protonation of the carboxyl group followed by nucleophilic attack by methanol, forming the methyl ester.

Comparative Analysis with Similar Compounds

| Compound | Bromination Position | Esterification Required | Typical Yield | Notes |

|---|---|---|---|---|

| This compound | 3-position | Yes (if starting from acid) | 70–85% | High regioselectivity |

| Methyl 5-Bromo-1H-indazole-3-carboxylate | 5-position | Yes | Comparable | Different regioisomer, distinct reactivity |

Summary of Key Findings

- This compound is efficiently prepared via regioselective bromination of 1H-indazole-5-carboxylic acid or its methyl ester using NBS.

- The reaction is typically carried out in the presence of acetic acid and polar aprotic solvents under mild temperature control to ensure selectivity.

- Esterification is performed when starting from the carboxylic acid to yield the methyl ester.

- Industrial methods may utilize continuous flow techniques for enhanced scalability and purity.

- The compound's unique substitution pattern lends itself to various downstream chemical transformations and biological applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Bromo-1H-indazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products Formed

Substitution: Formation of substituted indazole derivatives.

Oxidation: Formation of indazole oxides.

Reduction: Formation of de-brominated indazole derivatives.

Scientific Research Applications

Methyl 3-Bromo-1H-indazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.

Organic Synthesis: Serves as a building block for the construction of more complex organic molecules.

Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-Bromo-1H-indazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine atom and carboxylate group play crucial roles in its interaction with biological molecules, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of methyl 3-bromo-1H-indazole-5-carboxylate differ in the positions of substituents (bromine, ester groups) or the choice of alkyl ester (methyl vs. ethyl).

Structural and Functional Group Variations

Key Analogs :

Methyl 3-bromo-1H-indazole-6-carboxylate (CAS: 192945-56-5): Bromine at the 3-position, ester group at the 6-position. Similarity index: 0.83 .

Ethyl 3-bromo-1H-indazole-5-carboxylate (CAS: 192945-25-8): Ethyl ester instead of methyl at the 5-position. Similarity index: 0.91 .

Methyl 5-bromo-1H-indazole-3-carboxylate (CAS: 850893-01-5): Bromine and ester groups swapped (5-bromo, 3-ester). Similarity index: 0.85 .

Ethyl 5-bromo-1H-indazole-3-carboxylate (CAS: 1081-04-5): Ethyl ester at the 3-position and bromine at the 5-position. Molecular weight: 269.1 g/mol .

Table 1: Structural and Physical Properties

Key Reactivity Trends :

Biological Activity

Methyl 3-Bromo-1H-indazole-5-carboxylate is a derivative of the indazole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Overview of Indazole Derivatives

Indazole derivatives, including this compound, are known for their antiviral , anticancer , anti-inflammatory , antimicrobial , and other pharmacological properties. The presence of the bromine atom at the 3-position enhances its reactivity and interaction with biological targets, making it a compound of interest in drug development.

Target Interactions

this compound interacts with various enzymes and receptors, influencing several biochemical pathways:

- Kinase Interaction : The compound has been observed to interact with specific kinases, which play crucial roles in cell signaling and regulation. These interactions can modulate phosphorylation states of proteins, impacting their function and activity.

- Gene Expression Modulation : It affects gene expression related to cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.

Biological Activities

The compound exhibits a broad spectrum of biological activities:

| Activity Type | Description |

|---|---|

| Antiviral | Inhibits viral replication, showing potential for treating viral infections. |

| Anticancer | Demonstrates cytotoxic effects on cancer cells through modulation of signaling pathways. |

| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines. |

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Antidiabetic | Potential to improve insulin sensitivity and glucose metabolism. |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A study demonstrated that this compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction through the activation of caspase pathways .

Antiviral Properties

In a series of experiments, this compound was tested against influenza virus strains. Results indicated that it effectively reduced viral titers in vitro by interfering with viral replication processes. The compound's IC50 values were found to be in the low micromolar range, showcasing its potential as an antiviral agent.

This compound has distinct biochemical properties that facilitate its interaction with biological systems:

- Solubility : The compound is soluble in organic solvents like DMSO and ethanol, which is advantageous for laboratory applications.

- Stability : It should be stored under inert conditions at low temperatures (2–8°C) to maintain stability and prevent degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.